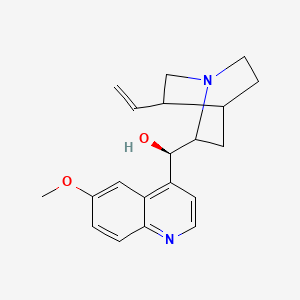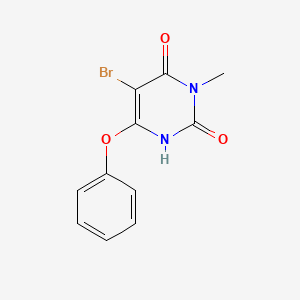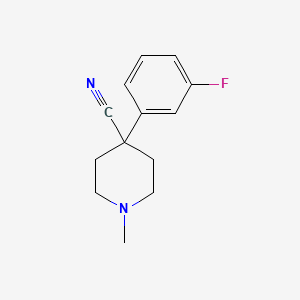
(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol, also known as quinine, is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant for its use as an antimalarial agent. The compound is characterized by its complex structure, which includes a quinoline ring and a quinuclidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol typically involves multiple steps. One common method starts with the extraction of quinine from cinchona bark. The process involves treating the bark with lime and sodium hydroxide, followed by kerosene extraction. The resulting extract is then neutralized with dilute sulfuric acid to precipitate quinine sulfate, which is further treated with ammonia to obtain quinine .
Industrial Production Methods
Industrial production of quinine involves large-scale extraction from cinchona bark. The process is optimized to maximize yield and purity. The extracted quinine is then purified through crystallization and other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used as an antimalarial drug. It is also being researched for its potential in treating other diseases such as lupus and arthritis.
Industry: Employed in the production of various pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol involves its interaction with the heme group in the malaria parasite. Quinine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite . The compound also affects the parasite’s DNA replication and protein synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinidine: An isomer of quinine with similar antimalarial properties but different pharmacokinetics.
Cinchonidine: Another alkaloid from cinchona bark with antimalarial activity.
Cinchonine: Similar in structure and function to quinine but less potent.
Uniqueness
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry, which contributes to its effectiveness as an antimalarial agent. Its ability to interact with heme and disrupt the parasite’s metabolic processes sets it apart from other similar compounds.
Propriétés
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WGFDLZGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)



![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)


